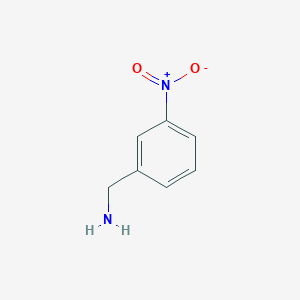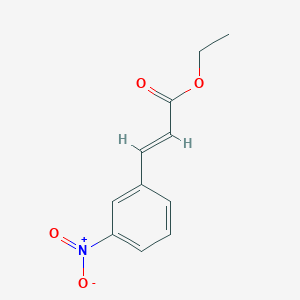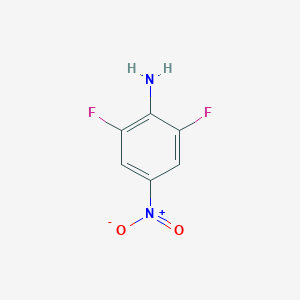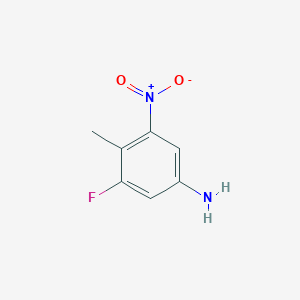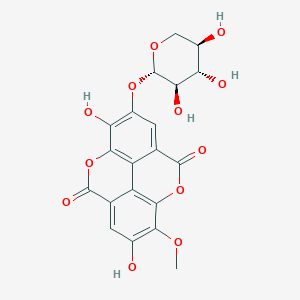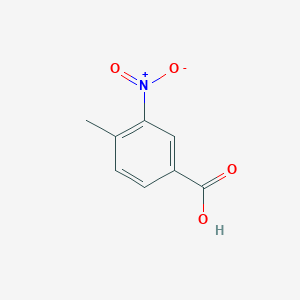
3-Iodopyridin-2(1H)-one
説明
3-Iodopyridin-2(1H)-one is a chemical compound that is part of a class of molecules known as pyridine derivatives . It has been used in the synthesis of various other compounds and has potential applications in fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research in recent years . Various methods have been developed, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and a carbonyl group .Chemical Reactions Analysis
This compound can undergo various chemical reactions, including those involved in the synthesis of its derivatives . The specific reactions it undergoes can depend on the conditions and the presence of other reactants .科学的研究の応用
Halogen Bonding in Crystal Packing : The interaction between 3-Iodopyridin-2(1H)-one and [BiX6]3− (where X is Cl or Br) leads to the formation of halobismuthate complexes. These complexes demonstrate the importance of halogen⋯halogen contacts in the formation of crystal packing structures (Gorokh et al., 2019).
Synthesis of Agrochemical Intermediates : this compound derivatives are used as intermediates in the synthesis of agrochemical compounds like flazasulfuron (Du Yi-hui, 2009).
Anti-HIV Agents : Certain derivatives of this compound have shown potent inhibitory properties against HIV-1 reverse transcriptase, making them potential candidates for anti-HIV drugs (Guillemont et al., 2009).
Photoluminescence and Semiconducting Properties : Iodobismuthate hybrids containing this compound exhibit photoluminescence and have been identified as semiconductors, useful in materials science (Kotov et al., 2018).
Hypervalent Iodine Reagents : this compound derivatives are used in the preparation of recyclable hypervalent iodine(V) reagents, applicable in organic synthesis (Yoshimura et al., 2011).
Synthesis of Furan-Fused Heterocycles : Derivatives of this compound are precursors in the synthesis of furan-fused heterocycles, a key component in various organic compounds (Conreaux et al., 2008).
Synthesis of HIV-1 Specific Reverse Transcriptase Inhibitors : Nonnucleoside derivatives of this compound have been synthesized as potent HIV-1 RT inhibitors, demonstrating their significance in the development of antiviral drugs (Saari et al., 1992).
作用機序
特性
IUPAC Name |
3-iodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMFHJFNJPXYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545576 | |
| Record name | 3-Iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111079-46-0 | |
| Record name | 3-Iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodopyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do C-5 methyl substituted 4-arylthio and 4-aryloxy-3-iodopyridin-2(1H)-ones interact with HIV-1 reverse transcriptase and what are the downstream effects?
A: While the exact binding interactions are not fully elucidated in the provided abstracts, these compounds are designed as HIV-1 reverse transcriptase (RT) inhibitors. [, ] HIV-1 RT is an enzyme crucial for viral replication. It converts the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. By inhibiting HIV-1 RT, these compounds aim to block this crucial step in the HIV life cycle, thus preventing viral replication. [] Further research, including enzyme kinetics and potentially co-crystallization studies, would be needed to pinpoint the specific binding site and mechanism of inhibition.
Q2: What is the impact of structural modifications on the anti-HIV activity of C-5 methyl substituted 4-arylthio and 4-aryloxy-3-iodopyridin-2(1H)-ones?
A: The research indicates that the presence of a methyl group at the C-5 position of the 3-iodopyridin-2(1H)-one core, along with specific arylthio or aryloxy substitutions at the 4-position, contributes significantly to the anti-HIV activity. [] This suggests a structure-activity relationship where these specific modifications are likely involved in key interactions with the HIV-1 RT enzyme. Further details on the specific structure-activity relationships, including the influence of different substituents on the arylthio or aryloxy groups, would require a deeper analysis of the full research articles. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




